An In-depth Technical Guide to the Chemical Properties of 1-Iodo-2-methoxynaphthalene
An In-depth Technical Guide to the Chemical Properties of 1-Iodo-2-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-iodo-2-methoxynaphthalene, a crucial aromatic iodo compound with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and purification, and offers an analysis of its spectral data.
Core Chemical Properties
1-Iodo-2-methoxynaphthalene is a solid organic compound. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉IO | [1][2][3] |
| Molecular Weight | 284.09 g/mol | [1] |
| Appearance | Off-white to white solid | |
| Melting Point | 88 °C | [2] |
| Boiling Point | 348.1 °C at 760 mmHg | [2] |
| Density | 1.674 g/cm³ | [2] |
| CAS Number | 32721-21-4 | [1][2][3] |
| IUPAC Name | 1-iodo-2-methoxynaphthalene | [1] |
Synthesis and Purification
The synthesis of 1-iodo-2-methoxynaphthalene can be achieved through a two-step process starting from 2-naphthol. The general workflow involves the iodination of 2-naphthol to form 1-iodo-2-naphthol, followed by the methylation of the hydroxyl group.
Experimental Workflow: Synthesis of 1-Iodo-2-methoxynaphthalene
Caption: General workflow for the synthesis and purification of 1-iodo-2-methoxynaphthalene.
Experimental Protocols
Step 1: Synthesis of 1-Iodo-2-naphthol from 2-Naphthol [4]
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Materials: 2-naphthol, sodium iodide (NaI), concentrated sulfuric acid, hydrogen peroxide (H₂O₂), methanol.
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Procedure:
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In a suitable reaction vessel, dissolve 60 mmol of 2-naphthol and 60 mmol of NaI in 300 mL of methanol.
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Cool the mixture in an ice bath.
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Slowly add 90 mmol of concentrated sulfuric acid, followed by the dropwise addition of 120 mmol of hydrogen peroxide.
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Maintain the reaction in the ice bath for 2 hours, then allow it to stir at room temperature for an additional 1.5 hours.
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Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is washed, dried, and the solvent is evaporated to yield the crude 1-iodo-2-naphthol.
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Step 2: Synthesis of 1-Iodo-2-methoxynaphthalene from 1-Iodo-2-naphthol [4]
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Materials: 1-iodo-2-naphthol, anhydrous potassium carbonate (K₂CO₃), dimethyl sulfate, acetone, ammonia solution, ethyl acetate.
-
Procedure:
-
Dissolve 35.014 mmol of 1-iodo-2-naphthol in 35 mL of acetone.
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Add 70.079 mmol of finely ground anhydrous potassium carbonate to the solution and stir the suspension for 20 minutes.
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Add 52.8 mmol of dimethyl sulfate dropwise over 5 minutes.
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Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed (approximately 2.5 hours).
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Quench the reaction by the slow addition of 104 mmol of concentrated ammonia solution.
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Add water and ethyl acetate to the mixture for extraction.
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Separate the aqueous layer and wash it with additional ethyl acetate.
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Combine the organic layers, wash with brine, and dry over magnesium sulfate.
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Evaporate the solvent to yield the crude 1-iodo-2-methoxynaphthalene as a tan powder.
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Purification Protocol (Adapted from 1-Iodo-2-naphthol purification) [5]
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Recrystallization:
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Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
-
-
Flash Column Chromatography:
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Prepare a silica gel column.
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Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of hexane/acetone).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified 1-iodo-2-methoxynaphthalene.
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Spectral Data Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-iodo-2-methoxynaphthalene is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The introduction of the iodine atom at the 1-position will influence the chemical shifts of the neighboring protons.
Reference Data: ¹H NMR Chemical Shifts of 1-Methoxynaphthalene [6]
| Assignment | Chemical Shift (δ) in ppm |
| H-8 | 8.263 |
| H-5 | 7.742 |
| H-4 | 7.43 |
| H-6 | 7.43 |
| H-7 | 7.372 |
| H-3 | 7.309 |
| H-2 | 6.694 |
| -OCH₃ | 3.863 |
For 1-iodo-2-methoxynaphthalene, the proton at the 3-position is expected to be significantly shifted downfield due to the anisotropic effect of the adjacent iodine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atom attached to the iodine (C-1) will show a characteristic chemical shift at a lower field compared to an unsubstituted carbon.
Reference Data: ¹³C NMR Chemical Shifts of 1-Methoxynaphthalene [6]
| Assignment | Chemical Shift (δ) in ppm |
| C-1 | 154.7 |
| C-8a | 134.4 |
| C-4a | 127.4 |
| C-7 | 126.6 |
| C-5 | 125.9 |
| C-6 | 125.2 |
| C-8 | 122.1 |
| C-4 | 120.1 |
| C-3 | 119.9 |
| C-2 | 104.9 |
| -OCH₃ | 55.4 |
Mass Spectrometry
In an electron ionization mass spectrum, 1-iodo-2-methoxynaphthalene is expected to show a prominent molecular ion peak (M⁺) at m/z 284. The fragmentation pattern will likely involve the loss of the iodine atom and the methoxy group.
Expected Fragmentation Pattern:
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Molecular Ion (M⁺): A strong peak at m/z 284.
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[M - CH₃]⁺: Loss of a methyl radical from the methoxy group, resulting in a fragment at m/z 269.
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[M - I]⁺: Loss of an iodine radical, leading to a fragment at m/z 157.
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[M - OCH₃]⁺: Loss of a methoxy radical, giving a fragment at m/z 253.
Biological Activity and Applications
While specific studies on the biological activity of 1-iodo-2-methoxynaphthalene are limited, related methoxynaphthalene derivatives have been investigated for their anti-inflammatory properties.[7] The presence of the iodo group makes this compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions to form more complex molecules for drug discovery and materials science. The carbon-iodine bond is relatively weak and can be readily functionalized.
Safety Information
1-Iodo-2-methoxynaphthalene is classified as harmful if swallowed, causes skin irritation, may cause serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. 1-Iodo-2-methoxynaphthalene | C11H9IO | CID 269493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Iodo-2-methoxynaphthalene|lookchem [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Sciencemadness Discussion Board - Methylation of 1-iodo-2-naphthol - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]

